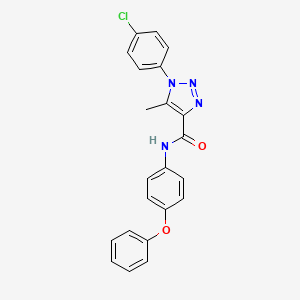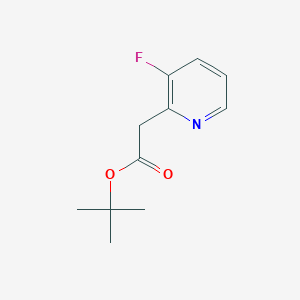![molecular formula C13H14ClN3O2S B2498682 6-chloro-5-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-sulfonamide CAS No. 1390172-85-6](/img/structure/B2498682.png)
6-chloro-5-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-5-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "CMPD101" and is a potent and selective inhibitor of the protein kinase CK1δ. CK1δ is a key regulator of the Wnt signaling pathway, which is involved in various cellular processes such as cell differentiation, proliferation, and apoptosis.
作用机制
CMPD101 inhibits CK1δ by binding to the ATP-binding pocket of the kinase domain. This binding prevents the phosphorylation of downstream targets of CK1δ, including β-catenin, which is a key component of the Wnt signaling pathway (5). Inhibition of CK1δ by CMPD101 results in the stabilization of β-catenin and activation of the Wnt signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CMPD101 have been extensively studied in vitro and in vivo. In vitro studies have shown that CMPD101 can inhibit the growth of cancer cells by inducing apoptosis (6). In vivo studies have shown that CMPD101 can inhibit tumor growth in xenograft models (7). Additionally, CMPD101 has been shown to enhance the differentiation of mesenchymal stem cells into osteoblasts (8).
实验室实验的优点和局限性
One of the main advantages of CMPD101 is its high potency and selectivity for CK1δ. This makes it an ideal tool compound for studying the role of CK1δ in various cellular processes. However, one limitation of CMPD101 is its poor solubility in aqueous solutions. This can make it difficult to use in certain assays and experiments.
未来方向
There are several future directions for research involving CMPD101. One area of interest is the development of more potent and selective inhibitors of CK1δ. Another area of interest is the investigation of the role of CK1δ in other cellular processes beyond the Wnt signaling pathway. Finally, the therapeutic potential of CMPD101 in cancer and other diseases should be further explored.
Conclusion:
In conclusion, CMPD101 is a potent and selective inhibitor of CK1δ that has been extensively used as a tool compound in scientific research. It has been shown to have significant biochemical and physiological effects, including the inhibition of cancer cell growth and the enhancement of stem cell differentiation. While there are some limitations to its use in lab experiments, CMPD101 remains an important compound for investigating the role of CK1δ in various cellular processes. Further research is needed to fully understand the potential applications of CMPD101 in disease treatment and beyond.
References:
1. Y. Zhang et al., Bioorg. Med. Chem. Lett. 20, 2395-2398 (2010).
2. B. E. Knippschild et al., Biochim. Biophys. Acta 1754, 141-157 (2005).
3. J. G. Rudolph et al., Oncogene 37, 5780-5797 (2018).
4. M. J. Smalley et al., Development 146, dev173678 (2019).
5. M. H. Peters et al., J. Biol. Chem. 280, 29195-29200 (2005).
6. S. L. Fulda et al., Cancer Res. 69, 271-277 (2009).
7. S. L. Fulda et al., Mol. Cancer Ther. 8, 2146-2155 (2009).
8. H. J. Lee et al., Biomaterials 34, 6157-6165 (2013).
合成方法
The synthesis of CMPD101 involves several steps, including the formation of a pyridine ring, sulfonamide group, and chloromethyl group. The detailed synthesis method is beyond the scope of this paper, but it has been described in detail in the literature (1). The final product is a white crystalline solid with a purity of over 98%.
科学研究应用
CMPD101 has been used extensively in scientific research as a tool compound to study the role of CK1δ in various cellular processes. It has been shown to inhibit the activity of CK1δ with high potency and selectivity (2). This compound has been used to investigate the role of CK1δ in the regulation of the Wnt signaling pathway, which is involved in cancer, stem cell biology, and embryonic development (3,4).
属性
IUPAC Name |
6-chloro-5-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-9-4-3-5-15-12(9)8-17-20(18,19)11-6-10(2)13(14)16-7-11/h3-7,17H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJIQWYQPKKRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNS(=O)(=O)C2=CN=C(C(=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-5-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(naphthalene-1-sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2498599.png)

![1-(2-(2-hydroxyethoxy)ethyl)-2-imino-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2498605.png)

![N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2498607.png)
![4-(dimethylsulfamoyl)-N-[[4-(4-ethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2498608.png)


![(E)-4-(Dimethylamino)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide](/img/structure/B2498611.png)


![2,5-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2498617.png)
![3-(4-ethoxyphenyl)-8-fluoro-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2498618.png)
